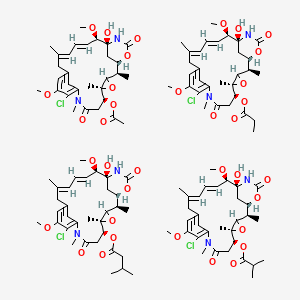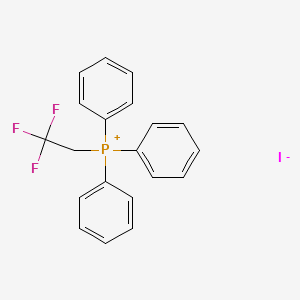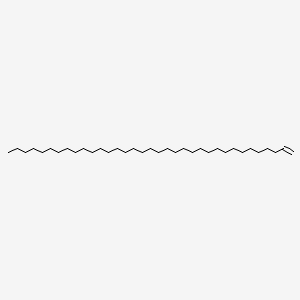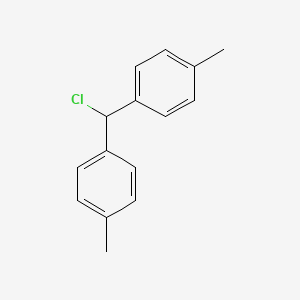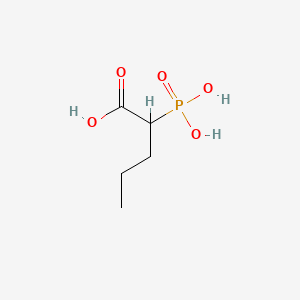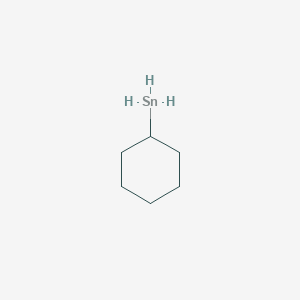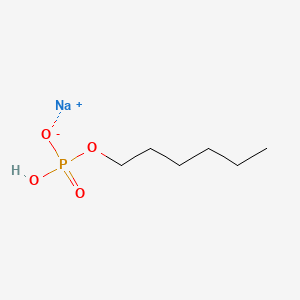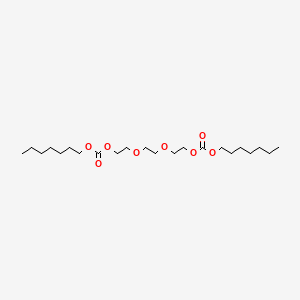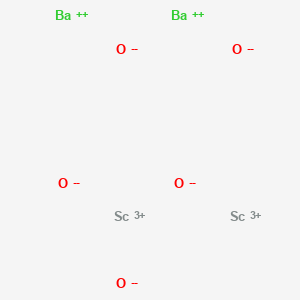
Dibarium discandium pentaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibarium discandium pentaoxide is an inorganic compound with the molecular formula Ba₂O₅Sc₂ It is composed of barium, scandium, and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibarium discandium pentaoxide typically involves the reaction of barium oxide (BaO) with scandium oxide (Sc₂O₃) under high-temperature conditions. The reaction can be represented as follows: [ 2 \text{BaO} + \text{Sc}_2\text{O}_3 \rightarrow \text{Ba}_2\text{Sc}_2\text{O}_5 ]
The reaction is usually carried out in a solid-state reaction furnace at temperatures ranging from 1200°C to 1500°C. The high temperature ensures the complete reaction of the oxides to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The raw materials, barium oxide and scandium oxide, are mixed in stoichiometric ratios and subjected to high-temperature treatment in industrial furnaces. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dibarium discandium pentaoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxides.
Reduction: It can be reduced to lower oxides or elemental forms of barium and scandium.
Substitution: The compound can participate in substitution reactions where one of the metal ions is replaced by another metal ion.
Common Reagents and Conditions
Oxidation: Oxygen or ozone can be used as oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide can be used as reducing agents at high temperatures.
Substitution: Metal chlorides or nitrates can be used in substitution reactions under controlled conditions.
Major Products Formed
Oxidation: Higher oxides such as Ba₂Sc₂O₇.
Reduction: Lower oxides such as BaO and Sc₂O₃, or elemental barium and scandium.
Substitution: Compounds such as Ba₂M₂O₅, where M is a different metal ion.
Wissenschaftliche Forschungsanwendungen
Dibarium discandium pentaoxide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other barium and scandium compounds.
Materials Science: Investigated for its potential use in advanced ceramic materials due to its high thermal stability.
Catalysis: Studied as a catalyst or catalyst support in various chemical reactions.
Wirkmechanismus
The mechanism of action of dibarium discandium pentaoxide in various applications is primarily based on its ability to interact with other chemical species. The compound can act as a catalyst by providing active sites for chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibarium tungstate hydrate (Ba₂WO₅·H₂O): Similar in structure but contains tungsten instead of scandium.
Dibarium magnesium orthoborate (Ba₂Mg(BO₃)₂): Contains magnesium and borate instead of scandium and oxide.
Uniqueness
Dibarium discandium pentaoxide is unique due to the presence of scandium, which imparts distinct chemical and physical properties compared to other barium-based compounds. Its high thermal stability and potential catalytic properties make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
54723-39-6 |
|---|---|
Molekularformel |
Ba2O5Sc2 |
Molekulargewicht |
444.56 g/mol |
IUPAC-Name |
barium(2+);oxygen(2-);scandium(3+) |
InChI |
InChI=1S/2Ba.5O.2Sc/q2*+2;5*-2;2*+3 |
InChI-Schlüssel |
HXLULJVTOWUOAU-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Sc+3].[Sc+3].[Ba+2].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


